molecular formula C13H14O2 B13685461 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- CAS No. 267901-30-4

2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-

Cat. No.: B13685461
CAS No.: 267901-30-4
M. Wt: 202.25 g/mol
InChI Key: XYQHPCQMXRPNPG-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities. The presence of the tert-butyl group in its structure enhances its stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the chromenone structure .

Industrial Production Methods: Industrial production of 6-(tert-Butyl)-2H-chromen-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(tert-Butyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromenones, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-(tert-Butyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2H-chromen-2-one: Lacks the tert-butyl group, resulting in different reactivity and stability.

    4-Methyl-2H-chromen-2-one: Similar structure but with a methyl group instead of tert-butyl.

    6-Methyl-2H-chromen-2-one: Another analog with a methyl group at the 6-position.

Uniqueness: 6-(tert-Butyl)-2H-chromen-2-one is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it more stable and reactive under certain conditions compared to its analogs .

Biological Activity

Overview

2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-, also known as 6-tert-butyl-2H-chromen-2-one , is a member of the benzopyran family. This compound is notable for its unique structure, characterized by a fused benzene and pyran ring with a tert-butyl group at the 6-position. Its molecular formula is C13_{13}H14_{14}O2_2 with a molecular weight of approximately 220.264 g/mol. The presence of the tert-butyl group significantly influences its biological activities and chemical properties.

Biological Activities

Research indicates that 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- exhibits several biological activities , primarily:

  • Antioxidant Properties : The compound demonstrates significant antioxidant capabilities, which may protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
  • Antimicrobial Activity : Preliminary research suggests that it may possess antimicrobial properties against various pathogens.

The biological effects of 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- are attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : It is believed to interact with enzymes and receptors involved in oxidative stress and inflammatory responses. This interaction can modulate the activity of these proteins, leading to various biological effects.
  • Pathways Involved : The compound affects pathways related to oxidative stress and inflammation, which are critical in many chronic diseases.

Research Findings

Several studies have focused on the biological activity of this compound:

StudyFocusKey Findings
Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Anti-inflammatory EffectsInhibition of inflammatory mediators in vitro.
Antimicrobial ActivityExhibited activity against certain bacterial strains.

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant potential of 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed an IC50_{50} value indicating effective scavenging activity comparable to standard antioxidants.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, warranting further investigation into its mechanism and potential applications in antimicrobial therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2H-1-Benzopyran-2-one derivatives, and how can they be adapted for the 6-(1,1-dimethylethyl) substituent?

Methodological Answer: The synthesis of 6-(tert-butyl)-2H-1-benzopyran-2-one derivatives can be adapted from established protocols for analogous benzopyranones. For example:

  • DBU-Catalyzed Cyclization : Salicylaldehyde derivatives can react with allenic ketones/esters under DBU catalysis to form the benzopyran core. Adjusting steric bulk in the aldehyde precursor (e.g., introducing tert-butyl at position 6) may require optimization of reaction time and temperature .
  • Bromination Strategies : For functionalization at the 4-position, n-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions has been used for bromomethylation of similar coumarins. Reaction monitoring via TLC/HPLC is critical to avoid over-bromination .

Key Considerations :

ParameterDBU-Catalyzed Method Bromination Method
CatalystDBU (1.2 eq)NBS (1.1 eq)
SolventDichloromethaneCarbon tetrachloride
Temperature25–40°CReflux (~76°C)
PurificationColumn chromatographyRecrystallization (EtOAc)

Q. How should researchers characterize the structural and purity attributes of 6-(tert-butyl)-2H-1-benzopyran-2-one?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR can confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet in 1^1H; δ ~29–35 ppm for quaternary carbon in 13^{13}C). Compare with analogous compounds like 7-(dimethylamino)-4-hydroxycoumarin .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C13_{13}H14_{14}O3_{3} for the parent compound). NIST databases provide reference fragmentation patterns for coumarins .
  • Chromatographic Purity :
    • HPLC : Use C18 columns with UV detection (λ = 254–320 nm). Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve tert-butyl derivatives from byproducts .

Q. What are the key stability considerations for handling and storing 6-(tert-butyl)-2H-1-benzopyran-2-one?

Methodological Answer:

  • Storage Conditions :
    • Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation. Avoid moisture, as coumarins with bulky substituents may hydrolyze under acidic/basic conditions .
  • Decomposition Risks :
    • Exposure to UV light can induce photodegradation. Use amber glassware and conduct stability studies under ICH guidelines (25°C/60% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing tert-butyl-substituted benzopyranones under varying catalytic conditions?

Methodological Answer:

  • Variable Analysis :
    • Catalyst Loading : DBU (1,8-diazabicycloundec-7-ene) efficiency may drop with bulky substituents due to steric hindrance. Titrate catalyst (0.5–2.0 eq) and track yield via GC-MS .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions. Compare dielectric constants and reaction outcomes systematically .
  • Case Study : A 20% yield discrepancy in bromination was resolved by pre-drying NBS and using radical inhibitors (e.g., BHT) to suppress undesired pathways .

Q. What strategies are effective in optimizing regioselectivity during the introduction of bulky substituents like tert-butyl groups into the benzopyranone scaffold?

Methodological Answer:

  • Steric-Directed Synthesis :
    • Protecting Groups : Temporarily block reactive sites (e.g., 7-OH with acetyl) before tert-butyl introduction. Deprotect post-functionalization .
    • Microwave-Assisted Reactions : Enhanced thermal control can improve regioselectivity. For example, 80°C/30 min in DCE increased yield by 15% vs. conventional heating .
  • Computational Pre-Screening : Use DFT calculations (e.g., Gaussian) to model transition states and predict favorable substitution sites. Compare with crystallographic data (e.g., anti-3h structure in ) .

Q. How do computational modeling approaches assist in predicting the electronic and steric effects of the tert-butyl group on benzopyranone reactivity?

Methodological Answer:

  • Electronic Effects :
    • HOMO-LUMO Analysis : Calculate frontier orbitals to assess nucleophilic/electrophilic sites. The tert-butyl group’s electron-donating nature may raise HOMO energy, enhancing electrophilic substitution at position 8 .
  • Steric Maps :
    • Generate van der Waals surface maps (e.g., using PyMol) to visualize steric clashes. For example, tert-butyl at position 6 may hinder π-π stacking in crystal packing, affecting solubility .
  • Validation : Cross-reference predictions with experimental data (e.g., 1^1H NMR coupling constants or XRD bond angles) .

Properties

CAS No.

267901-30-4

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-tert-butylchromen-2-one

InChI

InChI=1S/C13H14O2/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(14)15-11/h4-8H,1-3H3

InChI Key

XYQHPCQMXRPNPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2

Origin of Product

United States

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